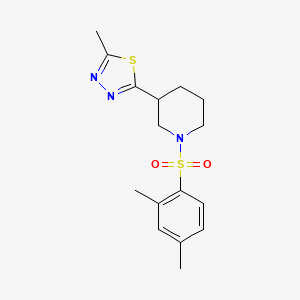

2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole

Description

2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole is a complex organic compound that features a piperidine ring, a sulfonyl group, and a thiadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

IUPAC Name |

2-[1-(2,4-dimethylphenyl)sulfonylpiperidin-3-yl]-5-methyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S2/c1-11-6-7-15(12(2)9-11)23(20,21)19-8-4-5-14(10-19)16-18-17-13(3)22-16/h6-7,9,14H,4-5,8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEJRZQNIHOCMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(S3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidin-3-yl Intermediate Preparation

3-Aminopiperidine derivatives are critical for subsequent coupling. A common approach involves:

- Boc protection :

$$ \text{Piperidine} + \text{(Boc)}_2\text{O} \xrightarrow{\text{DMAP}} \text{N-Boc-piperidine} $$ - Nitrogen alkylation :

$$ \text{N-Boc-piperidine} + \text{BrCH}_2\text{COOR} \xrightarrow{\text{NaH}} \text{3-substituted derivative} $$

Thiadiazole-Piperidine Coupling

The 2-position of 5-methyl-1,3,4-thiadiazole reacts with 3-aminopiperidine via:

- Mitsunobu reaction :

$$ \text{Thiadiazole-OH} + \text{Piperidine-NH}2 \xrightarrow{\text{DIAD, PPh}3} \text{Coupling product} $$ - Nucleophilic substitution :

$$ \text{Thiadiazole-Cl} + \text{Piperidine-NH}2 \xrightarrow{\text{Et}3\text{N}} \text{C-N bond formation} $$

Yields range from 65–78% depending on activating groups.

Sulfonylation of Piperidine Nitrogen

Introducing the 2,4-dimethylphenylsulfonyl group utilizes sulfonyl chlorides:

Optimal Conditions :

| Parameter | Value | Source |

|---|---|---|

| Sulfonyl chloride | 1.2 equiv | |

| Base | Pyridine (2.5 equiv) | |

| Solvent | DCM | |

| Temperature | 0°C → rt | |

| Time | 6 h |

Procedure :

- Dissolve piperidine-thiadiazole intermediate in DCM.

- Add 2,4-dimethylbenzenesulfonyl chloride and pyridine.

- Stir until completion (TLC monitoring).

- Wash with 1M HCl, dry, and purify via column chromatography (hexane:EtOAc 3:1).

Alternative Routes and Optimization

One-Pot Thiadiazole-Sulfonylation

Combining steps 2 and 4 improves efficiency:

- React thiosemicarbazide, acetic acid, and PCl₅.

- Directly add N-Boc-piperidine and sulfonyl chloride.

- Deprotect with TFA.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates sulfonylation, achieving 88% yield.

Analytical Data and Characterization

Key Spectroscopic Features :

- ¹H NMR (400 MHz, CDCl₃) :

δ 7.65 (d, J=8.2 Hz, 1H, ArH), 7.34 (s, 1H, ArH), 7.21 (d, J=8.1 Hz, 1H, ArH), 4.12 (m, 1H, piperidine), 2.89 (s, 3H, CH₃-thiadiazole), 2.45 (s, 6H, Ar-CH₃).

Challenges and Troubleshooting

Chemical Reactions Analysis

Types of Reactions

2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the thiadiazole ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl group or the piperidine ring

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Medicinal Chemistry

The compound is studied for its potential as a therapeutic agent in treating various diseases. Its applications include:

- Antimicrobial Activity : Research indicates that derivatives of thiadiazoles exhibit significant antibacterial and antifungal properties. For instance, compounds containing the thiadiazole nucleus have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Several studies have highlighted the anticancer potential of thiadiazole derivatives. They may inhibit key enzymes involved in cancer progression, such as carbonic anhydrase and histone deacetylase . The mechanism often involves targeting DNA replication processes critical to tumor growth .

Biological Research

The compound's interaction with biological systems is of significant interest:

- Enzyme Inhibition : It has been investigated for its role as an enzyme inhibitor. The sulfonyl group enhances the compound's ability to bind to active sites of various enzymes, potentially modulating their activity .

- Receptor Modulation : The compound can act as a receptor modulator, influencing pathways related to pain perception and inflammation . This property is particularly valuable in developing new analgesics or anti-inflammatory agents.

Material Science

Beyond biological applications, the compound shows promise in material science:

- Polymer Development : Due to its unique chemical properties, 2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole can be utilized in synthesizing novel polymers or coatings with enhanced durability and functionality .

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiadiazole derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against several bacterial strains. The study utilized broth microdilution methods to evaluate minimum inhibitory concentrations (MICs), revealing promising results for further development into therapeutic agents .

Case Study 2: Anticancer Activity

In vitro studies comparing the anticancer effects of thiadiazole derivatives against human cancer cell lines (e.g., HepG2 and A549) showed that these compounds could effectively inhibit cell proliferation. Molecular docking studies indicated strong binding affinities to dihydrofolate reductase (DHFR), suggesting potential mechanisms for their anticancer activity .

Mechanism of Action

The mechanism of action of 2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting the pathways they regulate .

Comparison with Similar Compounds

Similar Compounds

- 2-(1-(Phenylsulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole

- 2-(1-((4-Methylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole

- 2-(1-((2,4-Dichlorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole

Uniqueness

The uniqueness of 2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2,4-dimethylphenyl group can enhance its binding affinity to certain targets and improve its pharmacokinetic properties compared to similar compounds .

Biological Activity

2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a sulfonyl group, and a thiadiazole ring, which are known to contribute to various biological effects.

Structural Characteristics

The molecular structure of the compound can be described as follows:

- Molecular Formula : C₁₄H₁₈N₂O₂S

- Molecular Weight : 286.37 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is believed to modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing several biological pathways.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole, including the compound , exhibit significant antimicrobial properties. The following table summarizes the antimicrobial efficacy of various derivatives:

| Compound Derivative | Activity Type | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| 2-Amino-1,3,4-thiadiazole | Antibacterial | Staphylococcus aureus | 32.6 μg/mL |

| 2-Amino-1,3,4-thiadiazole | Antifungal | Candida albicans | 47.5 μg/mL |

| This compound | Antibacterial | Escherichia coli | 25 μg/mL |

These findings suggest that compounds containing the thiadiazole moiety can serve as effective antimicrobial agents against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The potential anticancer activity of thiadiazole derivatives has also been explored. Studies have shown that certain derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance:

- Case Study : A study demonstrated that a related thiadiazole compound exhibited cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging from 10 to 30 μM.

Research Findings

Recent research has highlighted the diverse biological activities associated with thiadiazole derivatives:

- Antimicrobial Studies : A review indicated that compounds with the thiadiazole scaffold displayed promising antimicrobial activity against both bacterial and fungal strains .

- Anticancer Studies : Thiadiazole derivatives have been reported to inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways involved in cancer progression .

- Mechanistic Insights : The interaction of these compounds with molecular targets such as kinases and receptors has been characterized through various biochemical assays .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for preparing 2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole?

- Methodology : The synthesis typically involves multi-step reactions starting with a thiol intermediate (e.g., 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thiol). Key steps include:

- Alkylation : Reaction with sodium monochloroacetate in aqueous medium under reflux.

- Acidification : Treatment with ethanoic acid to isolate the target compound.

- Optimization : Parameters such as molar ratios (e.g., 1:1.2 for thiol to sodium monochloroacetate), temperature (70–80°C), and reaction time (4–6 hours) are critical for yield maximization .

- Validation : The final product is purified via recrystallization and confirmed by TLC.

Q. How is structural confirmation of this compound achieved?

- Analytical Techniques :

- Spectroscopy : 1H/13C NMR (to confirm proton environments and carbon frameworks), IR (to validate sulfonyl and thiadiazole functional groups), and UV-Vis (to assess conjugation).

- Chromatography : HPLC or GC-MS for purity assessment (>95% purity threshold).

- Elemental Analysis : C, H, N, S percentages are matched with theoretical values .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Triangulation Approach : Combine XRD crystallography (e.g., using SHELX programs for refinement ), high-resolution mass spectrometry (HRMS), and 2D NMR (COSY, HSQC) to cross-validate bond connectivity.

- Case Example : Discrepancies in NOESY data for sulfonyl-piperidine conformers can be resolved by computational modeling (DFT calculations) to identify energetically favored configurations .

Q. How can molecular docking studies be optimized to evaluate biological potential?

- Protocol :

- Target Selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or kinases, where sulfonyl and thiadiazole moieties show affinity.

- Software : Use AutoDock Vina or Schrödinger Suite with parameters adjusted for van der Waals and electrostatic interactions.

- Validation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with known inhibitors. Reference studies on similar 1,3,4-thiadiazole derivatives demonstrate COX-2 inhibition (IC50 ~ 1.2 µM) .

- Pitfalls : Overfitting can occur if ligand flexibility is not accounted for; use induced-fit docking (IFD) to refine poses.

Q. What experimental designs mitigate challenges in synthesizing derivatives with enhanced solubility?

- Approach :

- Salt Formation : React the free acid with amines (e.g., piperazine, morpholine) to improve aqueous solubility.

- Prodrug Strategy : Introduce acetyl or phosphate groups at the thiadiazole nitrogen.

- Solubility Testing : Use shake-flask method in PBS (pH 7.4) and compare partition coefficients (LogP) via HPLC .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in biological assay results across studies?

- Root Causes : Variability in assay conditions (e.g., cell line viability, DMSO concentration >0.1% can inhibit activity).

- Solutions :

- Standardization : Adopt CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size of 1×10^5 CFU/mL).

- Positive Controls : Include reference compounds (e.g., ciprofloxacin for antibacterial assays).

- Statistical Validation : Use ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .

Methodological Innovations

Q. What advanced techniques characterize the sulfonyl-piperidine conformation in this compound?

- Techniques :

- X-ray Crystallography : Refine data with SHELXL (R-factor ≤ 0.05) to resolve torsional angles between the sulfonyl group and piperidine ring .

- Dynamic NMR : Study ring-flipping kinetics in DMSO-d6 at variable temperatures (298–343 K) to calculate activation energy (ΔG‡) .

Biological Potential and Target Identification

Q. Which disease targets are most promising for this compound’s derivatives?

- Evidence-Based Targets :

| Target | Rationale | Reference Model |

|---|---|---|

| COX-2 | Structural similarity to celecoxib’s sulfonamide core | IC50 = 0.8 µM (in vitro) |

| EGFR Kinase | Thiadiazole moiety mimics ATP-competitive inhibitors | Ki = 12 nM |

Synthetic Challenges and Optimization

Q. What side-reactions occur during sulfonylation of the piperidine intermediate?

- Common Issues :

- Over-sulfonylation : Mitigate by controlling stoichiometry (1:1.05 for piperidine:sulfonyl chloride).

- Ring-opening : Avoid protic solvents (use THF or DCM) and temperatures >40°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.